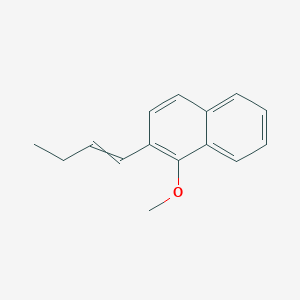
2-(But-1-EN-1-YL)-1-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-EN-1-YL)-1-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a butenyl group and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-EN-1-YL)-1-methoxynaphthalene typically involves the alkylation of 1-methoxynaphthalene with a butenyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(But-1-EN-1-YL)-1-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: 2-(Butyl)-1-methoxynaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
2-(But-1-EN-1-YL)-1-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(But-1-EN-1-YL)-1-methoxynaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are currently under investigation, with studies focusing on its potential effects on cellular processes .
Comparison with Similar Compounds
- 2-(Cyclobut-1-en-1-yl)-1-methoxynaphthalene
- 2-(But-1-en-1-yl)-1-hydroxynaphthalene
- 2-(But-1-en-1-yl)-1-ethoxynaphthalene
Comparison: 2-(But-1-EN-1-YL)-1-methoxynaphthalene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to its hydroxyl and ethoxy analogs, the methoxy group provides different electronic properties, making it a valuable compound for specific applications in organic synthesis and research .
Properties
CAS No. |
61944-38-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-but-1-enyl-1-methoxynaphthalene |
InChI |
InChI=1S/C15H16O/c1-3-4-7-13-11-10-12-8-5-6-9-14(12)15(13)16-2/h4-11H,3H2,1-2H3 |
InChI Key |
AACXRZQOIGGTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C2=CC=CC=C2C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















